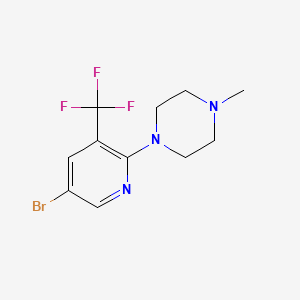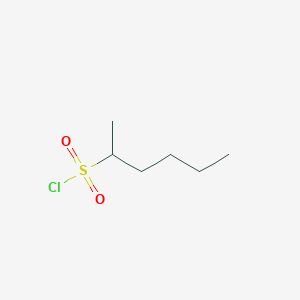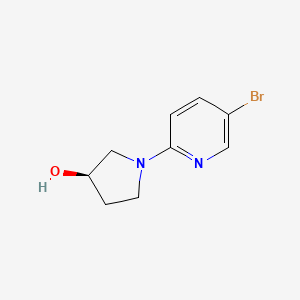
2-溴-N-(2-丁氧乙基)苯胺
描述
Synthesis Analysis
The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular formula of 2-bromo-N-(2-butoxyethyl)aniline is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .Physical and Chemical Properties Analysis
2-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature .科学研究应用
生命科学
在生命科学领域,2-溴-N-(2-丁氧乙基)苯胺可以作为合成用于生物学研究的复杂分子的前体或中间体。 它的特性可以用来探测生物通路或创造具有潜在治疗作用的新化合物 .
材料科学
该化合物在材料科学中的用途可能包括开发新型聚合物材料或涂层。 其溴部分使其成为阻燃剂或先进复合材料构建块的候选材料 .
化学合成
2-溴-N-(2-丁氧乙基)苯胺很可能参与有机合成,特别是在形成碳氮键时。 它可用于合成偶氮染料、药物和农药,因为它具有反应性溴原子,可进行进一步的官能化 .
色谱法
在色谱法中,该化合物可以用作分析过程中的标准品或试剂。 其独特的结构可能有助于分离复杂混合物或开发新的色谱方法 .
分析科学
分析应用可能包括使用 2-溴-N-(2-丁氧乙基)苯胺作为衍生化试剂来检测和定量各种物质。 其结构可能与特定分析物相互作用,增强其可检测性 .
药物化学
在药物化学中,该化合物可以探索用于药物设计和发现。 它可能作为合成具有潜在药理活性的分子的关键中间体 .
高分子科学
2-溴-N-(2-丁氧乙基)苯胺可用于合成新型聚合物或修饰现有聚合物。 将其掺入聚合物链中可能会赋予其所需的特性,例如提高热稳定性或增强机械强度 .
光电子学
最后,在光电子学中,该化合物可能在制造有机发光二极管 (OLED) 或其他电子器件方面具有价值。 其分子结构可能在实现有效的能量传递和发光方面至关重要 .
生化分析
Biochemical Properties
2-Bromo-N-(2-butoxyethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic processes. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 2-Bromo-N-(2-butoxyethyl)aniline on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular functions, such as cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-N-(2-butoxyethyl)aniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in biochemical pathways. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(2-butoxyethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N-(2-butoxyethyl)aniline remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(2-butoxyethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. Additionally, high doses of 2-Bromo-N-(2-butoxyethyl)aniline can result in toxic or adverse effects, such as organ damage and altered metabolic processes .
Metabolic Pathways
2-Bromo-N-(2-butoxyethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit or activate specific enzymes involved in the metabolism of lipids, carbohydrates, and proteins .
Transport and Distribution
The transport and distribution of 2-Bromo-N-(2-butoxyethyl)aniline within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 2-Bromo-N-(2-butoxyethyl)aniline can accumulate in specific tissues, leading to localized effects. Its distribution within the body can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-N-(2-butoxyethyl)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and influence cellular processes. For example, 2-Bromo-N-(2-butoxyethyl)aniline may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .
属性
IUPAC Name |
2-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVNEWPPXHUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)
